molecular formula C22H26FN3O5S B13844979 N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6

N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6

Cat. No.: B13844979
M. Wt: 469.6 g/mol
InChI Key: SOEGVMSNJOCVHT-DXHFPYJXSA-N
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Description

N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6 is a deuterated form of Rosuvastatin-5S-lactone. This compound is a lactone derivative of Rosuvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide involves multiple steps, including the introduction of deuterium atoms. The key steps typically involve:

    Formation of the pyrimidinyl core: This is achieved through a series of condensation reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step involves the use of fluorinated aromatic compounds under specific conditions.

    Incorporation of the deuterium-labeled isopropyl group: Deuterated reagents are used to introduce the deuterium atoms.

    Formation of the lactone ring: This involves cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the lactone ring to its corresponding diol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide is used in various scientific research applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Rosuvastatin.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.

    Drug Development: Used as a reference compound in the development of new statin drugs.

    Biological Studies: Understanding the biological effects and mechanisms of action of Rosuvastatin.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The deuterated form allows for detailed studies of the drug’s interaction with the enzyme and its metabolic fate.

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin: Another widely used statin with a similar mechanism of action.

    Simvastatin: A statin that also inhibits HMG-CoA reductase but has a different chemical structure.

    Pravastatin: A statin with a similar therapeutic effect but different pharmacokinetic properties.

Uniqueness

N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide is unique due to its deuterated isopropyl group, which provides stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in drug development and research.

Properties

Molecular Formula

C22H26FN3O5S

Molecular Weight

469.6 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17+/m1/s1/i1D3,2D3

InChI Key

SOEGVMSNJOCVHT-DXHFPYJXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C

Origin of Product

United States

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